[4-(Morpholin-4-ylsulfonyl)phenoxy]acetic acid [4-(Morpholin-4-ylsulfonyl)phenoxy]acetic acid
Brand Name: Vulcanchem
CAS No.: 36691-78-8
VCID: VC3993351
InChI: InChI=1S/C12H15NO6S/c14-12(15)9-19-10-1-3-11(4-2-10)20(16,17)13-5-7-18-8-6-13/h1-4H,5-9H2,(H,14,15)
SMILES: C1COCCN1S(=O)(=O)C2=CC=C(C=C2)OCC(=O)O
Molecular Formula: C12H15NO6S
Molecular Weight: 301.32 g/mol

[4-(Morpholin-4-ylsulfonyl)phenoxy]acetic acid

CAS No.: 36691-78-8

Cat. No.: VC3993351

Molecular Formula: C12H15NO6S

Molecular Weight: 301.32 g/mol

* For research use only. Not for human or veterinary use.

[4-(Morpholin-4-ylsulfonyl)phenoxy]acetic acid - 36691-78-8

Specification

CAS No. 36691-78-8
Molecular Formula C12H15NO6S
Molecular Weight 301.32 g/mol
IUPAC Name 2-(4-morpholin-4-ylsulfonylphenoxy)acetic acid
Standard InChI InChI=1S/C12H15NO6S/c14-12(15)9-19-10-1-3-11(4-2-10)20(16,17)13-5-7-18-8-6-13/h1-4H,5-9H2,(H,14,15)
Standard InChI Key HTUYDXHLCOKELV-UHFFFAOYSA-N
SMILES C1COCCN1S(=O)(=O)C2=CC=C(C=C2)OCC(=O)O
Canonical SMILES C1COCCN1S(=O)(=O)C2=CC=C(C=C2)OCC(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a phenoxy group attached to a sulfonyl-substituted morpholine ring and an acetic acid moiety. Key structural attributes include:

  • Sulfonamide linkage: The sulfonyl group bridges the morpholine ring and the phenyl group, enhancing polarity and potential hydrogen-bonding capacity.

  • Morpholine ring: A six-membered heterocycle with one oxygen and one nitrogen atom, contributing to solubility and metabolic stability.

  • Acetic acid terminus: Provides acidity (pKa3.5\text{p}K_a \approx 3.5), facilitating salt formation and solubility adjustments .

The SMILES notation C1COCCN1S(=O)(=O)C2=CC=C(C=C2)OCC(=O)O\text{C1COCCN1S(=O)(=O)C2=CC=C(C=C2)OCC(=O)O} and InChIKey HTUYDXHLCOKELV-UHFFFAOYSA-N\text{HTUYDXHLCOKELV-UHFFFAOYSA-N} uniquely define its configuration.

Synthesis and Analytical Characterization

Synthetic Pathways

Synthesis typically involves multi-step reactions:

  • Sulfonation of phenol derivatives: Introduction of a sulfonyl group via chlorosulfonic acid or sulfur trioxide .

  • Morpholine coupling: Reaction with morpholine under basic conditions to form the sulfonamide bond.

  • Acetic acid conjugation: Etherification of the phenol with chloroacetic acid, followed by hydrolysis to the carboxylic acid .

A representative protocol adapted from phenoxyacetic acid ester synthesis involves:

  • Activating phenoxyacetic acid with phosphonitrilic chloride (PNT) and N-methylmorpholine (NMM) in chloroform.

  • Coupling with sulfonated morpholine intermediates at room temperature, yielding the target compound in ∼90% purity .

Analytical Data

  • IR spectroscopy: Peaks at 1755 cm1^{-1} (ester C=O) and 1220 cm1^{-1} (Ar-O-C) .

  • 1^1H NMR: Signals at δ 2.3 ppm (Ar-CH3_3), 4.5 ppm (-CH2_2-), and 6.8–7.3 ppm (Ar-H) .

  • Mass spectrometry: Molecular ion peak at m/z 301.32.

Pharmacological and Industrial Applications

Medicinal Chemistry

The compound’s sulfonamide group is a hallmark of protease inhibitors, notably in anticancer agents like carfilzomib . Preliminary studies suggest it may inhibit proteasomes by binding to catalytic threonine residues, though specific IC50_{50} values remain uncharacterized .

Agricultural Uses

Future Perspectives

  • Drug development: Optimization as a proteasome inhibitor or kinase modulator.

  • Synthetic improvements: Catalytic methods to enhance yield and reduce waste .

  • Targeted delivery: Conjugation with nanoparticles to improve bioavailability.

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